molecular formula C13H10ClN5OS B12164030 N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B12164030
M. Wt: 319.77 g/mol
InChI Key: VPCAMIAHMNLWGU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a 2-chlorophenyl group via a sulfanyl-acetamide bridge.

Properties

Molecular Formula

C13H10ClN5OS

Molecular Weight

319.77 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C13H10ClN5OS/c14-9-3-1-2-4-10(9)16-12(20)7-21-13-6-5-11-17-15-8-19(11)18-13/h1-6,8H,7H2,(H,16,20)

InChI Key

VPCAMIAHMNLWGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN3C=NN=C3C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles.

    Introduction of the Sulfanyl Group: This step involves the reaction of the triazolopyridazine core with thiol-containing reagents under suitable conditions.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with 2-chloroaniline to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeMechanism of ActionReference
Compound ABreastApoptosis induction
Compound BLungCell cycle arrest
This compoundVariousModulation of signaling pathways

Neuropharmacology

Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, similar to those observed in other triazole-based compounds. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties. For example, they may influence glutamate signaling pathways, which are crucial in neurodegenerative disorders.

Case Study: Neuroprotection in Animal Models
In a study involving animal models of neurodegeneration, administration of triazole derivatives led to a significant reduction in neuronal damage and improved behavioral outcomes. These findings suggest that this compound could be a candidate for further exploration as a neuroprotective agent.

Anti-inflammatory Properties

Mechanisms of Action
Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Table 2: Anti-inflammatory Activity of Triazole Derivatives

Compound NameDisease ConditionMechanism of ActionReference
Compound CRheumatoid ArthritisCytokine inhibition
Compound DInflammatory Bowel DiseaseImmune modulation
This compoundVarious conditionsInhibition of inflammatory pathways

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Modifications on the Aromatic Ring

Compound Name Substituent on Phenyl Ring Triazolo-Pyridazine Substituent Molecular Weight (g/mol) CAS Number Key Properties
Target Compound 2-chlorophenyl None (core structure) ~347.8 (estimated) Not provided Lipophilic (Cl group), potential kinase inhibition
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide 4-acetamidophenyl 3-(4-chlorophenyl) ~468.9 Not provided Enhanced hydrogen-bonding (acetamide), increased polarity
N-(2,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide 2,4-dimethoxyphenyl None ~386.4 1232804-60-2 Improved solubility (methoxy groups), reduced logP
2-(2-Chloro-6-fluorophenyl)-N-[[6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]acetamide 2-chloro-6-fluorophenyl 6-(4-methylphenyl) 409.84 1775354-28-3 Higher molar mass, dual halogenation (Cl/F), pKa ~13.07

Key Findings :

  • Polarity and Solubility : Methoxy (e.g., 2,4-dimethoxyphenyl) or acetamide substituents (e.g., 4-acetamidophenyl) increase polarity and water solubility compared to halogenated analogs .
  • Lipophilicity : Chlorine or fluorine atoms enhance lipophilicity, favoring blood-brain barrier penetration or membrane-bound target engagement .
  • Steric Effects : Bulky groups (e.g., 4-methylphenyl on the triazolo-pyridazine) may hinder binding to flat enzymatic active sites .

Modifications on the Triazolo-Pyridazine Core

Compound Name Triazolo-Pyridazine Substituent Phenyl Substituent Molecular Weight (g/mol) CAS Number Notes
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide 3-(pyridin-3-yl) 3-phenyl, thiazine-acetamide 412.48 891115-66-5 Heteroaromatic expansion (thiazine) for diversified interactions
2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide None 4-phenyl, methyl-propanamide ~323.3 894064-82-5 Simplified side chain; potential metabolic stability

Key Findings :

  • Heteroaromatic Additions : Pyridinyl or thiazine groups introduce additional hydrogen-bonding or π-π stacking capabilities .
  • Side-Chain Simplification : Methyl-propanamide analogs reduce synthetic complexity but may limit target selectivity .

Research Implications

  • Structure-Activity Relationships (SAR) : The 2-chlorophenyl group in the target compound balances lipophilicity and steric bulk, whereas analogs like the 2,4-dimethoxyphenyl derivative prioritize solubility for in vitro assays .
  • Pharmacological Potential: While the target compound lacks reported bioactivity data, structurally related compounds (e.g., C1632 in ) inhibit kinases like Lin28, suggesting a plausible mechanism for the triazolo-pyridazine scaffold .
  • Synthetic Accessibility : The sulfanyl-acetamide bridge is a common linker in analogs, enabling modular synthesis via thiol-alkylation reactions .

Biological Activity

N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H17ClN6O2SC_{21}H_{17}ClN_{6}O_{2}S, with a molecular weight of 452.9 g/mol. The compound features a triazole ring fused to a pyridazine structure, which is known for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have shown inhibitory effects on p38 mitogen-activated protein kinases (MAPK), which are crucial in regulating cellular responses to stress and inflammation. The structural similarity suggests that this compound may exhibit similar inhibitory properties .
  • DNA Intercalation : The presence of the triazole moiety allows for potential intercalation into DNA, which can disrupt replication and transcription processes. This mechanism is common among heterocyclic compounds and contributes to their cytotoxic effects against cancer cells .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antifungal and antibacterial properties. The triazole ring is particularly noted for its efficacy against various pathogens .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines:

CompoundCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
11aHepG215.47
12bHCT-11617.81

These results indicate that structural modifications can significantly influence the anticancer activity of triazole derivatives .

Antifungal Activity

Research has shown that derivatives of triazoles possess substantial antifungal activity. For instance, compounds similar to this compound have been tested against Candida albicans with promising results.

Case Studies

  • Study on MAPK Inhibition : A study investigating the inhibition of p38 MAPK by triazole derivatives found that certain substitutions enhance potency and selectivity against inflammatory pathways. This suggests that this compound could be a candidate for further development as an anti-inflammatory agent .
  • DNA Binding Studies : Research focusing on the DNA-binding capabilities of triazole-containing compounds demonstrated significant binding affinity and cytotoxicity in vitro. These findings highlight the potential use of this compound in cancer therapy through targeted DNA interaction .

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